molecular formula C19H21N3O4S B2496713 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 723738-32-7

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2496713
CAS RN: 723738-32-7
M. Wt: 387.45
InChI Key: JXVQTHKRLHQIGE-UHFFFAOYSA-N
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Description

This compound is a chemical substance that has been studied in various fields of chemistry . It is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction is heated at 50°C and stirred for 3 hours, resulting in an orange solution .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by single crystal XRD analysis . The various intermolecular interactions that stabilize the supramolecular assembly include H-bonding and interaction involving π-ring . Hirshfeld surface analysis was performed to probe intermolecular interactions in detail .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 4-aminoantipyrine and benzoylisothiocynate . Interaction energy calculations were conducted to find the type of interaction energy prominent in stabilizing the supramolecular assembly .


Physical And Chemical Properties Analysis

The quantum parameters of the prepared compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed similarities between the experimental and theoretical calculations . In addition, the HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-13-12-16(10-11-17(13)26-4)27(24,25)20-18-14(2)21(3)22(19(18)23)15-8-6-5-7-9-15/h5-12,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVQTHKRLHQIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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